molecular formula C10H20ClNO B2619926 4-(Oxan-4-yl)piperidine hydrochloride CAS No. 1909326-53-9

4-(Oxan-4-yl)piperidine hydrochloride

Cat. No.: B2619926
CAS No.: 1909326-53-9
M. Wt: 205.73
InChI Key: GHSMWZGDZWUTSR-UHFFFAOYSA-N
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Description

4-(Oxan-4-yl)piperidine hydrochloride is a chemical compound with the molecular formula C10H20ClNO and a molecular weight of 205.73 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and oxane, a six-membered ether. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxan-4-yl)piperidine hydrochloride typically involves the reaction of piperidine with oxane under specific conditions. One common method includes the use of a catalyst to facilitate the reaction between piperidine and oxane, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often involve controlled temperatures and pressures to ensure the desired product’s purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-(Oxan-4-yl)piperidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Oxan-4-yl)piperidine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Oxan-4-yl)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Oxan-4-yl)piperidine hydrochloride is unique due to its combination of piperidine and oxane rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-(oxan-4-yl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;/h9-11H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSMWZGDZWUTSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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